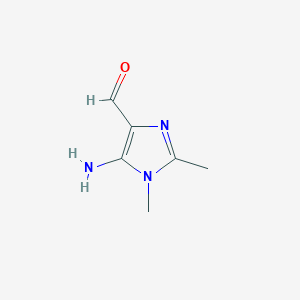
5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of imidazole synthesis, such as the use of N-heterocyclic carbenes as catalysts, can be applied .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reductive amination with amines in the presence of sodium borohydride forms secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used for reductive amination.
Substitution: Various nucleophiles, such as amines and halides, can be used under mild conditions.
Major Products: The major products formed from these reactions include substituted imidazoles and secondary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent enzymatic activity . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: This compound is structurally similar but has a methyl group at the 4-position instead of an amino group.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar in structure but with a methyl group at the 5-position.
Uniqueness: 5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both an amino group and a dimethyl substitution on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-amino-1,2-dimethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O/c1-4-8-5(3-10)6(7)9(4)2/h3H,7H2,1-2H3 |
InChI Key |
QFPHQVSEIFHCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















